molecular formula C9H13BO2S B2977021 3-(Isopropylthio)phenylboronic acid CAS No. 2096332-50-0

3-(Isopropylthio)phenylboronic acid

Cat. No.: B2977021
CAS No.: 2096332-50-0
M. Wt: 196.07
InChI Key: TYMJMLLQMVIAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isopropylthio)phenylboronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropylthio group at the meta position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylthio)phenylboronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromothiophenol.

    Isopropylation: The thiophenol is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield 3-(isopropylthio)phenyl bromide.

    Borylation: The final step involves the borylation of 3-(isopropylthio)phenyl bromide using a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylthio)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The isopropylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: From oxidation reactions.

    Substituted Phenylboronic Acids: From electrophilic aromatic substitution.

Scientific Research Applications

3-(Isopropylthio)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in the development of boron-containing drugs.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the isopropylthio group, making it less sterically hindered and electronically different.

    4-(Isopropylthio)phenylboronic Acid: Similar structure but with the isopropylthio group at the para position, affecting its reactivity and steric properties.

    3-(Methylthio)phenylboronic Acid: Contains a methylthio group instead of an isopropylthio group, leading to different steric and electronic effects.

Uniqueness

3-(Isopropylthio)phenylboronic acid is unique due to the specific positioning of the isopropylthio group, which can significantly influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex molecules where steric and electronic factors are crucial.

Properties

IUPAC Name

(3-propan-2-ylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMJMLLQMVIAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.